molecular formula C6H10ClFN2 B13588714 3-(2-Fluoroethyl)azetidine-3-carbonitrilehydrochloride

3-(2-Fluoroethyl)azetidine-3-carbonitrilehydrochloride

Cat. No.: B13588714
M. Wt: 164.61 g/mol
InChI Key: DUMHXDUJZHETPZ-UHFFFAOYSA-N
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Description

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of a fluoroethyl group attached to an azetidine ring, along with a carbonitrile group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of 2-fluoroethylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl azetidine carboxylic acids, while reduction can produce fluoroethyl azetidine amines.

Scientific Research Applications

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoroethyl)azetidine trifluoroacetate
  • 3-(2-Fluoroethyl)azetidine-3-carbonitrile

Uniqueness

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10ClFN2

Molecular Weight

164.61 g/mol

IUPAC Name

3-(2-fluoroethyl)azetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H9FN2.ClH/c7-2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H

InChI Key

DUMHXDUJZHETPZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CCF)C#N.Cl

Origin of Product

United States

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